Chemical structure of 25-Desacetyl Rifampicin-d3
Chemical structure of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 25-Desacetyl Rifampicin-d3, a deuterated analog of the primary active metabolite of the front-line anti-tuberculosis drug, Rifampicin (B610482). The incorporation of deuterium (B1214612) at the N-methyl position of the piperazinyl imino group offers a valuable tool for pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its non-deuterated counterpart. This document details the chemical structure, physicochemical properties, proposed synthesis, metabolic pathway, and analytical methodologies for 25-Desacetyl Rifampicin-d3.
Chemical Structure and Physicochemical Properties
25-Desacetyl Rifampicin-d3 is structurally identical to 25-Desacetyl Rifampicin, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl group attached to the piperazine (B1678402) ring.
Table 1: Physicochemical Properties of 25-Desacetyl Rifampicin-d3
| Property | Value | Reference |
| Molecular Formula | C41H53D3N4O11 | [1] |
| Molecular Weight | 783.92 g/mol | [1] |
| Appearance | Reddish Orange Solid | [1] |
| Solubility | Chloroform, Methanol | [1] |
| Storage Temperature | -20°C | [1][2][3] |
| Melting Point | >162°C (decomposes) | [1][2] |
Synthesis
A general method for the deacetylation of rifamycin (B1679328) derivatives involves alkaline hydrolysis. For instance, a rifamycin derivative can be suspended in methanol, followed by the addition of a sodium hydroxide (B78521) solution. The reaction is typically allowed to proceed at room temperature, after which it is acidified and the product is extracted.[4]
Metabolism and Biological Activity
Rifampicin is metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin. This biotransformation is primarily catalyzed by the enzyme human arylacetamide deacetylase (AADAC).[5] 25-Desacetyl Rifampicin retains significant antibacterial activity.[6]
Metabolic Pathway
The metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin is a single-step deacetylation reaction.
Metabolic conversion of Rifampicin.
In Vitro Antimicrobial Activity
Studies have shown that 25-Desacetyl Rifampicin exhibits potent antimicrobial activity against various Mycobacterium tuberculosis lineages. The minimum inhibitory concentrations (MICs) for Rifampicin and its 25-desacetyl metabolite generally range from 0.03 to 1 µg/mL.[7] The bactericidal activity of the 25-desacetyl metabolite is comparable to that of Rifampicin.[6]
Table 2: In Vitro Activity of Rifampicin and its 25-Desacetyl Metabolite
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Rifampicin | Mycobacterium tuberculosis | 0.03 - 1 | [7] |
| 25-Desacetyl Rifampicin | Mycobacterium tuberculosis | 0.03 - 1 | [7] |
Pharmacokinetics
The pharmacokinetic properties of 25-Desacetyl Rifampicin have been investigated, often in conjunction with its parent drug, Rifampicin.
Table 3: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Healthy Adults
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference |
| Apparent Clearance (CL/F) | 10.3 L/h | 95.8 L/h | [8][9] |
| Time to Maximum Concentration (Tmax) | 2.2 h | 3.8 h | [10][11] |
Experimental Protocols
Quantification of 25-Desacetyl Rifampicin-d3 in Biological Matrices by LC-MS/MS
This protocol is a representative method based on published literature for the analysis of Rifampicin and its metabolites.[12]
Objective: To quantify the concentration of 25-Desacetyl Rifampicin-d3 in plasma samples.
Materials:
-
Plasma samples
-
25-Desacetyl Rifampicin-d3 reference standard
-
Rifampicin-d8 (internal standard)
-
Acetonitrile (B52724) (0.1% formic acid)
-
Water (10 mM ammonium (B1175870) formate)
-
Protein precipitation/dephospholipidation plate
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a C18 column
Procedure:
-
Sample Preparation:
-
To 30 µL of plasma, add 100 µL of acetonitrile containing 0.1% formic acid and the internal standard (Rifampicin-d8).
-
Perform protein precipitation and dephospholipidation using a dedicated plate.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from endogenous components.
-
Flow Rate: As per column specifications.
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
25-Desacetyl Rifampicin-d3: Monitor the appropriate precursor and product ions.
-
Rifampicin-d8 (IS): 831.6 > 799.6 m/z
-
-
Optimize other mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of 25-Desacetyl Rifampicin-d3.
-
Determine the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
LC-MS/MS workflow for quantification.
In Vitro Deacetylation Assay using Human Liver Microsomes
This protocol is a representative method based on published literature for assessing the enzymatic conversion of Rifampicin.[13]
Objective: To determine the in vitro metabolism of Rifampicin-d3 to 25-Desacetyl Rifampicin-d3 by human liver microsomes.
Materials:
-
Rifampicin-d3
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding Rifampicin-d3 to the pre-warmed incubation mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 45, 60 minutes).
-
-
Reaction Termination:
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant for the presence and quantity of both Rifampicin-d3 and the formed 25-Desacetyl Rifampicin-d3 using a validated LC-MS/MS method as described in section 6.1.
-
-
Data Analysis:
-
Plot the formation of 25-Desacetyl Rifampicin-d3 over time to determine the rate of metabolism.
-
Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.[13]
-
References
- 1. usbio.net [usbio.net]
- 2. labsolu.ca [labsolu.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 5. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
